

Torkinib selective ATP-competitive mTOR inhibitor

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: Torkinib

CAS No.: 1092351-67-1

Cat. No.: S548538

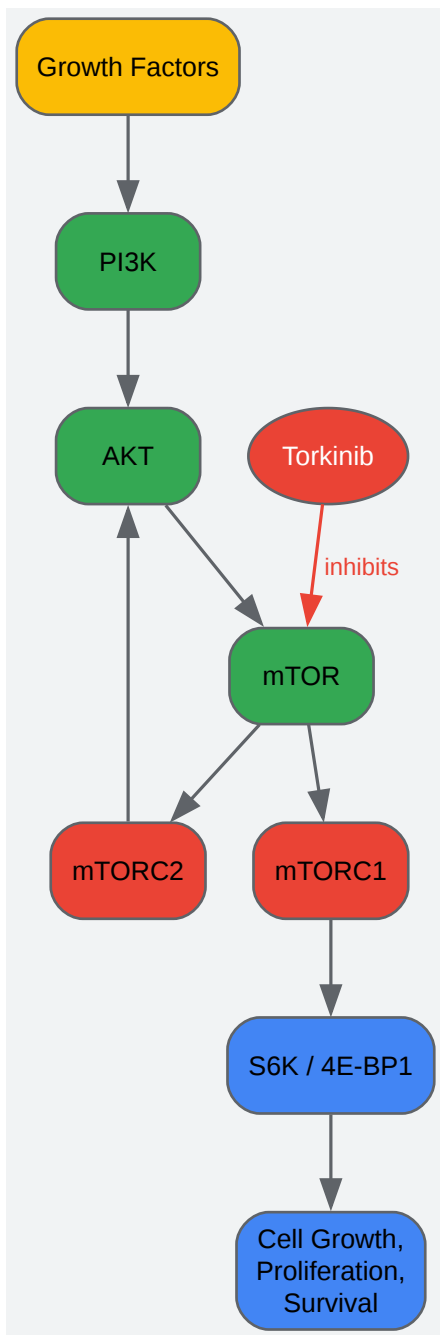
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Mechanism of Action and Structural Biology

Unlike first-generation allosteric inhibitors like rapamycin that partially inhibit mTORC1, **Torkinib** competes with ATP for binding to the catalytic site of the mTOR kinase domain, leading to comprehensive inhibition of both mTORC1 and mTORC2 [1] [2].

- **mTOR Complexes and Signaling:** mTOR exists in two multi-protein complexes. mTORC1 phosphorylates downstream targets like S6K and 4E-BP1 to regulate protein translation and cell growth. mTORC2 phosphorylates AGC kinases like AKT at Ser473, promoting cell survival and metabolism [3] [4]. The PI3K/AKT/mTOR pathway is frequently hyperactivated in human cancers [4] [5].
- **Structural Basis for Inhibition:** The kinase domain of mTOR shares a conserved structure with canonical protein kinases. [3] The active site is recessed, with the FRB domain acting as a gatekeeper that restricts substrate access. ATP-competitive inhibitors like **Torkinib** target this deep catalytic cleft [3].

The diagram below illustrates how **Torkinib** inhibits the mTOR signaling pathway.



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Torkinib inhibits mTOR, blocking signaling through both mTORC1 and mTORC2 complexes.

Quantitative Pharmacological Profile

Torkinib demonstrates high potency and selectivity for mTOR. The tables below summarize its key biochemical and cellular characteristics.

Table 1: Primary Target and Selectivity Profile

Target	IC ₅₀ (nM, cell-free)	Description
mTOR	8 [6] [7] [8]	Primary target; ATP-competitive inhibition.
mTORC1	30 [6] [8] [9]	Inhibits phosphorylation of S6K, 4E-BP1.
mTORC2	58 [6] [8] [9]	Inhibits phosphorylation of AKT (Ser473).
p110δ (PI3K)	100 [6] [8]	>10-fold selectivity over mTOR.
DNA-PK	410 [6] [8]	~50-fold selectivity over mTOR.
p110α/β/γ (PI3K)	1,300 - 2,200 [6] [8]	>100-fold selectivity over mTOR.

Table 2: Cellular and In Vivo Activity

Assay Type	Model System	Result / Activity
Anti-proliferative (In Vitro)	p190-transformed murine BM cells	GI ₅₀ = 12 nM [6] [8]
	Various solid tumor cell lines (SKOV3, PC3, etc.)	GI ₅₀ = 0.19 - 2.13 μM [6] [8]
Target Modulation (In Vitro)	BT549 cells (Western Blot)	Inhibited phosphorylation of Akt, p70S6K, and S6 [6] [8]
Apoptosis Induction (In Vitro)	Osteosarcoma cells (MG63, U2OS, Saos-2)	Promoted apoptosis at 100 nM [7]
Efficacy (In Vivo)	HCT116 colorectal cancer xenografts (oral, 21 days)	75% reduction in tumor volume at 10 mg/kg [8]

Assay Type	Model System	Result / Activity
	p190 BCR-ABL leukemia model (oral)	Delayed leukemia onset at 30 and 60 mg/kg [6] [8]

Experimental Protocols

Here are detailed methodologies for key experiments involving **Torkinib**.

Kinase Assay (Biochemical Inhibition)

This protocol measures the direct inhibition of mTOR kinase activity *in vitro* [6] [8].

- **Procedure:** Purified mTOR kinase domain is incubated with **Torkinib** in a reaction buffer (e.g., 50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 0.01% Tween) containing 10 μM ATP and a substrate like recombinant PHAS-1/4EBP1. The reaction is initiated by adding ATP, often including a radioactive tracer (γ-³²P-ATP).
- **Detection:** Reactions are stopped by spotting onto nitrocellulose or phosphocellulose membranes. After extensive washing to remove unbound radioactivity, the transferred radioactivity is quantitated using phosphorimaging.
- **Data Analysis:** IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using software such as GraphPad Prism [6] [8].

Cell-Based Assay (Proliferation and Viability)

This protocol determines the anti-proliferative effects of **Torkinib** [6] [7] [8].

- **Cell Seeding:** Cells are seeded in triplicate in 96-well plates and allowed to adhere overnight.
- **Drug Treatment:** The following day, cells are treated with a concentration range of **Torkinib** (e.g., 1 nM to 10 μM) or a vehicle control (typically 0.1% DMSO) for a specified period (e.g., 48-72 hours).
- **Viability Measurement:** Cell viability is assessed using colorimetric (e.g., MTS) or luminescent (e.g., CellTiter-Glo) assays according to manufacturers' instructions. Absorbance or luminescence values are normalized to control wells.
- **Data Analysis:** Dose-response curves are generated, and the GIC₅₀ (concentration for 50% growth inhibition) is calculated [6] [8].

Animal Research (In Vivo Efficacy)

This describes a typical *in vivo* dosing protocol in mouse models [6] [8].

- **Formulation:** For oral administration, **Torkinib** is often prepared in a vehicle containing 20% DMSO, 40% PEG-400, and 40% saline. Alternative formulations for longer-term studies may use 0.5% carboxymethyl cellulose sodium (CMC-Na) [6] [8].
- **Dosing:** In a leukemia model, mice were dosed orally with 30 or 60 mg/kg of **Torkinib** [6]. In xenograft models, doses of 5-20 mg/kg administered orally once daily have been used [8].
- **Analysis:** After sacrifice, tissues (e.g., tumors, spleen, bone marrow) are harvested. Protein lysates are analyzed by Western blot to assess target engagement (e.g., reduction in p-S6 and p-Akt), and tumor burden or volume is measured [6] [8].

Research Applications and Context

- **Advantage over Rapamycin:** By simultaneously inhibiting mTORC1 and mTORC2, **Torkinib** achieves a more complete suppression of oncogenic signaling and avoids the AKT activation that can occur due to loss of mTORC1-dependent negative feedback loops with rapalogs [4] [2].
- **Role in Targeting Cancer Stem Cells (CSCs):** The mTOR pathway is crucial for maintaining the pluripotency and self-renewal of CSCs. Inhibiting mTOR with agents like **Torkinib** is a promising strategy to target this therapy-resistant cell population, potentially suppressing tumor recurrence and metastasis [5].

Important Limitations and Considerations

- **Research Use Only:** **Torkinib** is strictly for research purposes and is not approved for human consumption [6] [8].
- **In Vivo Limitations:** Studies indicate that **Torkinib**'s ability to inhibit Akt phosphorylation can be tissue-dependent. It completely inhibits Akt phosphorylation in liver and fat but only partially in skeletal muscle, suggesting other kinases may compensate in some tissues [6] [8] [9].
- **Specificity Note:** While highly selective for mTOR over many PI3K isoforms, profiling against 219 protein kinases showed that at high concentrations (100x IC₅₀ for mTOR), **Torkinib** can also inhibit Ret, PKC α , PKC β II, and JAK2V617F [8] [9].

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To cite this document: Smolecule. [Torkinib selective ATP-competitive mTOR inhibitor]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b548538#torkinib-selective-atp-competitive-mtor-inhibitor>]

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